ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
“Ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate” is a chemical compound with the linear formula C19H22N2O3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of similar triazole-pyrimidine-based compounds has been reported . These compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, a series of novel triazole-pyrimidine-based compounds were synthesized .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, one of the compounds was described as a white solid with a melting point of 109–111°C .
Scientific Research Applications
Pharmaceutical Research
This compound, due to its structural complexity, could be a candidate for pharmaceutical research. The presence of a pyrimidothiazine core suggests potential biological activity. Compounds with similar structures have been explored for their anti-inflammatory and analgesic activities . This particular molecule could be synthesized and screened for similar pharmacological properties.
Catalysis
The molecular structure indicates potential utility in catalysis, especially in facilitating reactions involving heterocyclic chemistry. Research into similar compounds has shown that they can act as catalysts in organic synthesis, such as the synthesis of indole derivatives .
Organic Synthesis Methodology
The compound could be used as a building block in organic synthesis. Its reactive sites, such as the carboxylate group, could be exploited to create a variety of derivatives, which can then be used to synthesize more complex molecules .
Green Chemistry
The synthesis and applications of this compound could be explored within the context of green chemistry. Researchers could develop environmentally friendly methods to synthesize this compound, minimizing the use of hazardous reagents and maximizing yield .
Mechanism of Action
Safety and Hazards
Future Directions
The study of similar compounds has indicated that they can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the research and development of “ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate” and similar compounds.
properties
IUPAC Name |
ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-23-17(22)15-12(3)19-18-20(14(21)9-10-24-18)16(15)13-7-5-11(2)6-8-13/h5-8,16H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGJYABCUPKHEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)CCS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-methyl-4-oxo-6-(p-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate |
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